FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-
CAS No.: 1219078-44-0
Cat. No.: VC0232330
Molecular Formula: C28H16F4IrN7
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219078-44-0 |
---|---|
Molecular Formula | C28H16F4IrN7 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
FIrN4 belongs to the class of cyclometalated iridium(III) complexes that incorporate difluorophenylpyridine as the main ligand and a tetrazolate-based ancillary ligand. The molecular structure consists of two 4,6-difluorophenylpyridinato ligands and one 5-(pyridin-2-yl)-1H-tetrazolate ligand coordinated to an iridium(III) center .
Physical and Chemical Properties
The basic physical and chemical properties of FIrN4 are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C28H16F4IrN7 |
Molecular Weight | 718.67 g/mole |
CAS Number | 1219078-44-0 |
Purity Grade (Commercial) | >99% |
UV Absorption | 368 nm (in THF) |
Photoluminescence | 459 nm (in THF) |
Thermal Stability (TGA) | >270 °C (0.5% weight loss) |
The compound demonstrates excellent thermal stability with negligible weight loss below 270°C, making it suitable for OLED device fabrication processes that involve thermal evaporation .
Spectroscopic Properties
FIrN4 exhibits distinct spectroscopic characteristics that differentiate it from other blue phosphorescent materials. In dichloromethane solution, FIrN4 shows emission peaks at 459 nm and 489 nm, which are more blue-shifted compared to the widely used FIrpic (iridium bis(4,6-difluorophenylpyridinato-N,C2')picolinate), which emits at 470 nm and 494 nm .
Synthesis and Development
FIrN4 was developed as part of efforts to create blue phosphorescent materials with improved color purity and efficiency. The synthesis typically follows a two-step procedure:
The first step involves the preparation of a dimeric iridium complex (FIr2Cl2) by reacting IrCl3·nH2O with 2,4-difluorophenylpyridine in a mixture of ethoxyethanol and water under reflux conditions in a nitrogen atmosphere .
In the second step, the dimeric complex is cleaved by reaction with 5-(pyridin-2-yl)-1H-tetrazole in the presence of sodium methoxide in chloroform under reflux conditions, yielding FIrN4 with a typical yield of approximately 67% .
The development of FIrN4 represents a significant advance in blue phosphorescent emitter design, where the traditional picolinate ancillary ligand is replaced with a tetrazolate ligand to achieve stronger blue-shifting effects .
Photophysical Properties and Mechanisms
Energy Levels and Excited States
The energies of the singlet (S1) and triplet (T1) states of FIrN4 have been estimated from absorption and excitation spectra measurements. These energy levels are crucial for understanding the compound's performance in OLEDs and for developing host materials with appropriate energy levels to facilitate efficient energy transfer .
Comparative Photoluminescence Characteristics
A detailed comparison of the photoluminescence characteristics of FIrN4 with FIrpic reveals important differences that highlight FIrN4's advantages as a blue emitter:
Property | FIrN4 | FIrpic |
---|---|---|
Emission Peaks in CH2Cl2 | 459, 489 nm | 470, 494 nm |
CIE Coordinates | (0.15, 0.24) | (0.17, 0.32) |
Temperature for PL Intensity Decrease | ~150K | ~50K |
Quantum Yield in Solution | Comparable to FIrpic | Standard reference |
The bluer emission of FIrN4 compared to FIrpic is attributed to the stronger electron-withdrawing effect of the tetrazolate ancillary ligand compared to the picolinate ligand in FIrpic. This results in a larger HOMO-LUMO gap and consequently a blue-shifted emission .
Applications in Organic Light-Emitting Diodes
Device Structures and Performance
FIrN4 has been successfully implemented as a dopant in phosphorescent OLEDs. Typical device structures incorporate FIrN4 doped into host materials such as mCP (1,3-bis(9-carbazolyl)benzene) or SimCP (3,5-bis(9-carbazolyl)tetraphenylsilane) .
A standard device structure using FIrN4 might consist of:
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ITO (indium tin oxide) as the anode
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PEDOT:PSS as the hole injection layer
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mCP as the host material doped with FIrN4 (typically 8-10% by weight)
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BCP (bathocuproine) as the hole-blocking layer
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Alq3 (tris(8-hydroxyquinolinato)aluminum) as the electron transport layer
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LiF/Al as the cathode
These devices exhibit near-saturated blue electrophosphorescence with Commission Internationale de l'Éclairage (CIE) coordinates of approximately (0.15, 0.24) .
Performance Challenges and Solutions
One of the challenges with FIrN4-based devices is the presence of longer-wavelength emission side bands that can detrimentally affect color purity. This issue is common among blue phosphorescent materials and has been addressed through various approaches:
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Optimization of host materials to prevent exciplex formation
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Development of device architectures that minimize energy losses
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Use of electron-blocking layers to confine excitons within the emissive layer
Additionally, the stability of blue phosphorescent OLEDs remains a significant challenge. FIrN4, while offering improved color purity compared to FIrpic, still faces operational lifetime limitations that are characteristic of blue phosphorescent emitters .
Comparative Analysis with Other Blue Phosphorescent Materials
FIrN4 belongs to a family of blue phosphorescent materials that includes FIrpic, FIr6 (Bis(2,4-difluorophenylpyridinato))tetrakis(1-pyrazolyl)borate iridium(III)), and FIrtaz (iridium(III) bis(4,6-difluorophenylpyridinato)(5-(pyridine-2-yl)-1,2,4-triazolate)). Each of these compounds represents different approaches to achieving blue phosphorescence through molecular design modifications .
A comparison of these materials reveals the structure-property relationships that influence their performance:
Compound | Ancillary Ligand | Emission Peaks (nm) | CIE Coordinates | Key Feature |
---|---|---|---|---|
FIrN4 | 5-(pyridin-2-yl)-tetrazolate | 459, 489 | (0.15, 0.24) | Strong blue-shifting with tetrazolate ligand |
FIrpic | picolinate | 470, 494 | (0.17, 0.32) | Standard reference blue phosphor |
FIrtaz | 5-(pyridine-2-yl)-1,2,4-triazolate | 460, 489 | (0.14, 0.18) | Deepest blue with triazolate ligand |
FIr6 | tetrakis(1-pyrazolyl)borate | Similar to FIrpic | N/A | Different counter-ion approach |
This comparison demonstrates that the ancillary ligand plays a crucial role in determining the emission properties of these iridium complexes, with nitrogen-rich heterocycles like tetrazolate and triazolate providing stronger blue-shifting effects than the commonly used picolinate .
Host Materials for FIrN4-Based OLEDs
The choice of host material significantly influences the performance of FIrN4-based OLEDs. Two common host materials used with FIrN4 are mCP and SimCP, both of which feature carbazole moieties that facilitate hole transport and possess sufficiently high triplet energy levels to prevent back energy transfer from the phosphorescent dopant .
The photophysical interactions between FIrN4 and these host materials have been studied in detail:
Host Material | Structure | Triplet Energy | Key Advantages with FIrN4 |
---|---|---|---|
mCP | 1,3-bis(9-carbazolyl)benzene | High | Good energy alignment, efficient energy transfer |
SimCP | 3,5-bis(9-carbazolyl)tetraphenylsilane | Higher than mCP | Improved thermal stability, reduced aggregation |
Future Prospects and Research Directions
Despite the advances represented by FIrN4 and similar blue phosphorescent materials, challenges remain in achieving the ideal combination of deep blue emission, high efficiency, and long operational lifetime. Several research directions are being pursued:
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Development of new ancillary ligands to further blue-shift the emission while maintaining high quantum efficiency
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Exploration of alternative iridium coordination environments to enhance stability
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Investigation of novel host materials specifically designed for blue phosphorescent emitters like FIrN4
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Incorporation of FIrN4 into hybrid emission systems, such as white OLEDs
Additionally, the high cost of iridium-based phosphorescent emitters has led to research into alternative approaches such as thermally activated delayed fluorescence (TADF) materials, which aim to achieve similar high efficiencies without requiring precious metals .
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